Technical Guide: 4-(3-Fluoro-4-methoxyphenyl)phenylacetic Acid (CAS 1334500-08-1)
Technical Guide: 4-(3-Fluoro-4-methoxyphenyl)phenylacetic Acid (CAS 1334500-08-1)
Executive Summary & Chemical Identity
4-(3-Fluoro-4-methoxyphenyl)phenylacetic acid (CAS 1334500-08-1) is a specialized biphenyl acetic acid derivative utilized primarily as a high-value scaffold in medicinal chemistry. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic and arylacetic acid classes (e.g., Flurbiprofen, Felbinac), this compound serves as a critical intermediate for developing cyclooxygenase (COX) inhibitors and gamma-secretase modulators (GSMs) for Alzheimer’s disease research.
Its specific substitution pattern—a fluorine atom at the 3'-position and a methoxy group at the 4'-position—imparts unique metabolic stability and lipophilicity profiles compared to unsubstituted biphenyls, making it a "privileged structure" for optimizing drug-target interactions.
Chemical Profile
| Property | Data |
| CAS Number | 1334500-08-1 |
| IUPAC Name | 2-[4-(3-Fluoro-4-methoxyphenyl)phenyl]acetic acid |
| Molecular Formula | C₁₅H₁₃FO₃ |
| Molecular Weight | 260.26 g/mol |
| SMILES | COc1ccc(cc1F)c2ccc(cc2)CC(=O)O |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |
| Predicted pKa | ~4.2 – 4.5 (Carboxylic acid) |
| Predicted LogP | ~3.2 – 3.5 |
Synthesis & Manufacturing Protocols
Recommended Synthetic Route
The synthesis couples a phenylacetic acid building block with a boronic acid derivative.[1]
Reagents:
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Aryl Halide: 4-Bromophenylacetic acid (or its methyl ester to prevent catalyst poisoning, followed by hydrolysis).
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Boronic Acid: 3-Fluoro-4-methoxyphenylboronic acid.
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Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
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Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃).
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[2]
Step-by-Step Protocol (Laboratory Scale: 10g Batch)
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Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromophenylacetic acid (1.0 eq) and 3-fluoro-4-methoxyphenylboronic acid (1.1 eq).
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Solvation: Add 1,4-Dioxane (10 vol) and degas the solution by bubbling nitrogen for 15 minutes. This step is critical to prevent homocoupling byproducts.
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Activation: Add the base K₂CO₃ (2.5 eq) dissolved in minimal Water (2.5 vol).
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Catalysis: Add Pd(dppf)Cl₂ (0.03 eq) under a positive nitrogen stream.
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Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexane/Ethyl Acetate 1:1).
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Work-up:
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0→50% EtOAc in Hexanes) to obtain the pure white solid.
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselectivity and high yield.
Applications in Drug Discovery
This compound is not merely a chemical intermediate; it is a pharmacophore probe . Its biphenyl acetic acid core mimics the structure of established NSAIDs, while the fluorine substitution modulates metabolic susceptibility.
NSAID & COX Inhibition Research
The biphenyl acetic acid moiety is the active pharmacophore in drugs like Felbinac and Fenbufen .
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Mechanism: The carboxylic acid group forms ionic bonds with the Arg-120 residue in the cyclooxygenase (COX) channel.
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Role of Fluorine: The 3'-fluorine atom blocks metabolic hydroxylation at the phenyl ring, potentially extending the half-life (t1/2) of the molecule compared to non-fluorinated analogs.
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Role of Methoxy: The 4'-methoxy group acts as a hydrogen bond acceptor, potentially improving binding affinity within the hydrophobic pocket of the enzyme.
Alzheimer's Disease (Gamma-Secretase Modulation)
Biphenyl acetic acids (e.g., R-flurbiprofen/Tarenflurbil) have been extensively studied as Gamma-Secretase Modulators (GSMs).
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Application: Researchers use CAS 1334500-08-1 to synthesize derivatives that selectively lower Aβ42 levels without affecting Notch signaling (a common side effect of earlier GSMs). The steric bulk of the fluoro-methoxy ring helps tune this selectivity.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping highlighting key structural features for biological activity.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, read-across methodology from structurally similar aryl acetic acids (e.g., 3-fluoro-4-methoxyphenylacetic acid, CAS 452-14-2) dictates the following safety protocols.
Hazard Classification (GHS)
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Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols
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Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.
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PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory.
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Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.
References
-
ChemicalBook. "4-Methoxyphenylacetic acid synthesis and analogs." ChemicalBook Protocols. Link
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National Institutes of Health (NIH). "Discovery of inhibitors of Janus kinase 2 (JAK2) and related biphenyl scaffolds." PubMed.[4] Link
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MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives via Suzuki Coupling." Molbank.[3] Link
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Google Patents. "Preparation method of fluoro phenylacetic acid (CN106928044A)." Google Patents. Link
-
Sigma-Aldrich. "3-Fluoro-4-methoxyphenylacetic acid Safety Data Sheet." Merck.[5][6] Link
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]
- 5. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
